i-Cholesteryl methyl ether

描述

Historical Background and Discovery

The discovery and characterization of i-cholesterol methyl ether trace back to pioneering sterol chemistry research conducted in the 1930s and 1940s. The compound was first identified as part of investigations into the isomeric ethers of cholesterol, with significant contributions from Stoll's work on sterol derivatives. In 1936, Beynon, Heilbron, and Spring published foundational research investigating the reactions of isomeric ethers of cholesterol, establishing the groundwork for understanding these unique stereoisomeric compounds. Their systematic study revealed that cholesteryl p-toluene sulfonate could react with alcohols under different conditions to produce either normal levorotatory ethers or isomeric dextrorotatory ethers, with the latter category including i-cholesterol derivatives.

Wallis, Fernholz, and Gephart made crucial contributions to the field in 1937 with their comprehensive investigation of molecular rearrangements in sterols. Their research demonstrated that when cholesteryl p-toluene sulfonate was treated with anhydrous potassium acetate in acetic anhydride solution, it yielded a new acetate that was strongly dextrorotatory with [α]D +47.8°, melting at 73°C. Hydrolysis of this acetate produced i-cholesterol, which crystallized from alcohol in long needles that melted at room temperature before resolidifying into another crystalline form melting at 74-75°C. The compound exhibited strong dextrorotatory properties with [α]D +23.9°, contrasting sharply with normal cholesterol's optical characteristics.

McKennis further advanced the understanding of i-cholesterol derivatives in 1948 with his investigation into the formation of cholesterol from i-cholesteryl methyl ether. This work established important synthetic pathways and demonstrated the biological relevance of these isomeric compounds. The historical development of i-cholesterol methyl ether research culminated in sophisticated analytical techniques that enabled precise structural determination and stereochemical assignments that continue to inform modern sterol chemistry.

Nomenclature and Classification

i-Cholesterol methyl ether exists under multiple systematic and common names that reflect its complex stereochemical nature and historical development. The compound is formally designated as i-cholesterol methyl ether in PubChem with the identifier CID 102344, distinguishing it from the normal cholesterol methyl ether (CID 262105). Alternative nomenclature includes 6beta-methoxy-i-cholesterol, this compound, and the Chemical Abstracts Service registration number 2867-93-8.

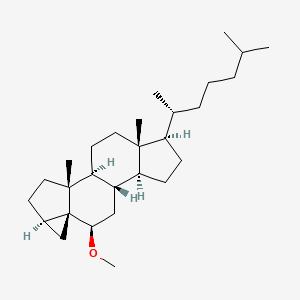

The systematic International Union of Pure and Applied Chemistry name provides detailed stereochemical information: (1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane. This comprehensive designation reflects the compound's complex polycyclic structure with specific stereochemical configurations at multiple chiral centers. The compound belongs to the broader classification of sterols, which are organic compounds containing the gonane structure with additional functional groups.

Chemical database classifications position i-cholesterol methyl ether within several overlapping categories. The compound is classified as a sterol derivative, specifically a methyl ether of an isomeric cholesterol analog. Its molecular formula C28H48O places it among the larger sterol molecules with a single oxygen atom incorporated as a methoxy functional group. The compound's structural classification encompasses both its cyclopentanoperhydrophenanthrene backbone characteristic of steroids and its specific substitution pattern that creates the isomeric relationship to normal cholesterol.

Structural Relationship to Cholesterol

The structural relationship between i-cholesterol methyl ether and cholesterol involves fundamental differences in stereochemical configuration while maintaining the core steroid framework. Both compounds share the characteristic four-ring cyclopentanoperhydrophenanthrene system that defines the steroid family, consisting of three six-membered rings and one five-membered ring fused together. The critical distinction lies in the stereochemical arrangement and the presence of a methoxy group in i-cholesterol methyl ether that replaces the hydroxyl group found in normal cholesterol.

Normal cholesterol possesses a beta-oriented hydroxyl group at the C-3 position and a double bond between C-5 and C-6 in the steroid nucleus. In contrast, i-cholesterol methyl ether features a methoxy group that occupies a different stereochemical position, specifically at the 6-beta position according to some nomenclature systems. This fundamental alteration creates a compound that, while molecularly similar to cholesterol, exhibits markedly different physical and chemical properties.

The side chain structure in i-cholesterol methyl ether maintains the characteristic branched alkyl chain found in cholesterol, specifically the 6-methylheptan-2-yl substituent at the C-17 position. This preservation of the side chain ensures that the compound retains some of the hydrophobic characteristics essential for sterol function while the altered ring system creates unique reactivity patterns. The overall molecular architecture results in a compound with the same molecular formula as cholesterol methyl ether (C28H48O) but with distinctly different three-dimensional arrangement.

Structural analyses using modern computational methods reveal significant conformational differences between i-cholesterol methyl ether and normal cholesterol derivatives. The predicted collision cross sections for various ionization states of i-cholesterol methyl ether show values ranging from 200.3 to 223.7 Ų, indicating a compact molecular structure consistent with steroid compounds. These structural parameters provide insights into the compound's behavior in analytical separations and its potential biological interactions.

Isomeric Forms and Stereochemistry

The stereochemical complexity of i-cholesterol methyl ether encompasses multiple chiral centers that create specific spatial arrangements distinguishing it from other sterol isomers. The compound contains eight defined stereocenters with the configuration (1S,2R,5R,7R,8R,10S,11S,14R,15R), creating a unique three-dimensional structure that determines its chemical and biological properties. This specific stereochemical arrangement results from molecular rearrangements during synthesis that alter the normal cholesterol configuration.

Historical research by Wallis and colleagues demonstrated that i-cholesterol exhibits properties suggesting the absence of a conventional double bond. The compound showed remarkable inertness toward bromine and perbenzoic acid, along with relative stability toward catalytic hydrogenation, indicating that the expected C-5 to C-6 double bond characteristic of cholesterol was either absent or significantly altered. These observations suggested the presence of a cyclopropane ring or similar strained ring system that would account for the observed chemical behavior.

The formation of i-cholesterol derivatives involves complex rearrangement mechanisms that have been extensively studied since the 1930s. Research has shown that the conversion between normal and isomeric forms can occur under specific acidic conditions, with trifluoromethanesulfonic acid serving as an effective catalyst for the transformation of i-cholesterol methyl ether to normal cholesterol. Optimal reaction conditions employ 0.05 equivalents of acid with 5 equivalents of water at room temperature in 1,4-dioxane solvent, achieving cholesterol yields with minimal byproduct formation.

The stereochemical relationship between different isomeric forms has been elucidated through systematic synthetic studies. Research has identified specific reaction pathways that can interconvert between normal cholesterol methyl ether and i-cholesterol methyl ether, with the direction of conversion depending on reaction conditions and catalysts employed. These transformations typically involve protonation of the steroid nucleus followed by rearrangement processes that alter the stereochemical configuration at multiple positions.

| Stereochemical Parameter | i-Cholesterol Methyl Ether | Normal Cholesterol Methyl Ether |

|---|---|---|

| Optical Rotation [α]D | +23.9° (for i-cholesterol) | -39.5° (typical for cholesterol) |

| Number of Stereocenters | 8 defined | 8 defined |

| Ring System | Modified with potential cyclopropane | Standard steroid ring system |

| C-3 Substitution | 6-beta-methoxy position | 3-beta-methoxy position |

| Reactivity toward Bromine | Inert | Reactive |

| Melting Point | Variable (room temperature initially) | Consistent crystalline form |

属性

IUPAC Name |

8-methoxy-2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVYQBSADVVKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951330 | |

| Record name | 6-Methoxy-3,5-cyclocholestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2867-93-8 | |

| Record name | 6-Methoxy-3,5-cyclocholestane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-3,5-cyclocholestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of i-Cholesterol methyl ether typically involves the methylation of cholesterol. One common method is the reaction of cholesterol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the methyl ether derivative .

Industrial Production Methods: Industrial production of i-Cholesterol methyl ether follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .

化学反应分析

Types of Reactions: i-Cholesterol methyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert the ether group back to the hydroxyl group.

Substitution: The methyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of cholesterol.

Substitution: Formation of various cholesterol derivatives with different functional groups.

科学研究应用

Chemical Research

Model Compound for Sterols:

i-Cholesterol methyl ether serves as a model compound in the study of sterols and their derivatives. Its unique structure allows researchers to investigate the behavior of sterols in various chemical reactions, enabling a deeper understanding of sterol chemistry and its implications in biological systems .

Chemical Reactions:

The compound undergoes various chemical transformations, including oxidation and reduction reactions. For example, it can be oxidized to form ketones or aldehydes, or reduced to regenerate cholesterol. These reactions are critical for synthesizing other cholesterol derivatives, which can be useful in both research and industrial applications.

Biological Applications

Cell Membrane Studies:

i-Cholesterol methyl ether has been extensively studied for its role in cellular membrane structures. It is instrumental in examining how cholesterol influences membrane fluidity and permeability, which are vital for cellular function . The compound's ability to bind to cholesterol-binding proteins further facilitates investigations into cell signaling and gene expression mechanisms.

Impact on Lipid Metabolism:

Research indicates that i-Cholesterol methyl ether affects lipid metabolism and the structural integrity of lipid rafts—subdomains of cell membranes that play crucial roles in signaling pathways . This aspect is particularly relevant in studies related to metabolic disorders and cardiovascular diseases.

Medical Applications

Drug Delivery Systems:

The compound is being explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability . This application is particularly promising for developing targeted therapies that require efficient drug transport across biological membranes.

Precursor for Bioactive Molecules:

i-Cholesterol methyl ether can serve as a precursor for synthesizing bioactive molecules, which may have therapeutic effects in various diseases. Its derivatives are being investigated for their potential anti-inflammatory and anticancer properties .

Industrial Applications

Liquid Crystals and Gelators:

In industrial settings, i-Cholesterol methyl ether is utilized in producing cholesterol-based liquid crystals and gelators. These materials are essential in developing advanced materials with unique optical and mechanical properties, applicable in electronics and display technologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Research | Model compound for studying sterols | Insights into sterol chemistry |

| Biological Research | Investigating cell membrane structures | Understanding membrane dynamics |

| Medical Applications | Drug delivery systems; synthesis of bioactive molecules | Enhanced drug solubility; potential therapies |

| Industrial Applications | Production of liquid crystals and gelators | Development of advanced materials |

作用机制

The mechanism of action of i-Cholesterol methyl ether involves its interaction with cellular membranes. The methyl ether group influences the compound’s hydrophobicity and its ability to integrate into lipid bilayers. This integration affects membrane fluidity and the organization of lipid rafts, which are crucial for cellular signaling and membrane protein functions .

相似化合物的比较

Membrane Interaction Properties

i-Cholesterol methyl ether and other cholesteryl ethers differ significantly in their ability to influence phospholipid bilayers. The table below summarizes their effects:

| Compound | Glucose Permeability Reduction (% vs. Cholesterol) | Condensing Effect (Monolayer) | Phase Transition Modulation (DPPC) |

|---|---|---|---|

| Cholesterol | 100% | Yes | Strong reduction in enthalpy |

| i-Cholesterol methyl ether | 62% | Yes | Moderate reduction |

| Cholesteryl ethyl ether | 33% | Yes | Moderate reduction |

| Cholesteryl acetate | 0% | No | Strong reduction |

| Cholesteryl isopropyl ether | 0% | No | No effect |

Key Findings :

- Hydrophobic Tail Impact : Larger ether-linked groups (e.g., isopropyl) reduce membrane interactions due to steric hindrance, whereas smaller groups (methyl, ethyl) retain partial cholesterol-like activity .

- 3-Hydroxy Group : Unlike cholesterol, i-cholesterol methyl ether lacks a free 3-hydroxy group but still exhibits condensing effects, indicating alternative interaction mechanisms .

Mechanistic Insights :

常见问题

Q. What is the optimal synthetic route for preparing i-Cholesterol methyl ether, and what reaction conditions are critical for minimizing byproducts?

i-Cholesterol methyl ether (6b) is synthesized via solvolysis of cholesteryl p-tosylate in methanol under buffered conditions (potassium acetate) to stabilize intermediates and prevent acid-catalyzed side reactions . The exclusion of strong acids is essential, as they promote undesired isomerization or decomposition. Post-synthesis purification via column chromatography is recommended to isolate the product from residual reactants and byproducts like dicholesteryl ether .

Q. Which analytical techniques are most effective for characterizing i-Cholesterol methyl ether and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry at C-3 and C-6 positions, while electrochemical methods (cyclic voltammetry) assess oxidative stability and carbocation formation potential . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used to verify purity and monitor reaction progress .

Q. How does the stability of i-Cholesterol methyl ether compare to other alkyl/aryl ethers under standard laboratory conditions?

i-Cholesterol methyl ether (6b) exhibits rapid isomerization (50% degradation within 15 minutes in solution) due to the formation of a homoallylic carbocation intermediate, which facilitates alkyl group migration from C-6 to C-3 . In contrast, sterically hindered derivatives like TBDMS ether (6h) show no isomerization, as bulky substituents block carbocation rearrangement .

Advanced Research Questions

Q. What mechanistic insights explain the divergent electrochemical reactivity of i-Cholesterol methyl ether versus phenyl ether (6f) in glycoconjugate synthesis?

Methyl ether (6b) generates a mesomeric carbocation during electrochemical oxidation, enabling glycosylation but competing with rapid isomerization (45% byproduct yield) . Phenyl ether (6f) stabilizes the carbocation through resonance with the aromatic ring, reducing side reactions and achieving higher glycoconjugate yields (58% vs. 40% for methyl ether) . The lower oxidation potential of phenyl ether further enhances reactivity by facilitating carbocation generation .

Q. How can researchers reconcile contradictory data on the efficiency of 4-hydroxyphenyl i-Cholesteryl ether (6g) in electrochemical applications?

Despite its low oxidation potential, 4-hydroxyphenyl ether (6g) yields only 9% glycoconjugate due to irreversible phenol oxidation, leading to phenoxenium ion formation and polymerization . This contrasts with phenyl ether (6f), where the absence of a hydroxyl group avoids such side reactions. Experimental adjustments, such as protecting the phenol group or using alternative solvents, are recommended to mitigate this issue .

Q. What experimental design considerations are critical for minimizing isomerization during electrochemical studies of i-Cholesterol ethers?

Key strategies include:

- Using sterically protected derivatives (e.g., TBDMS ether) to block carbocation rearrangement .

- Optimizing reaction time to ≤15 minutes to reduce isomerization of methyl/ethyl ethers .

- Employing low-temperature electrochemical cells to slow down radical cation degradation .

Data Interpretation and Contradictions

Q. Why do alkyl ethers (e.g., methyl, ethyl) of i-Cholesterol show lower glycoconjugate yields compared to aryl ethers?

Alkyl ethers undergo rapid isomerization (24–45% byproduct yields) due to their propensity to form unstable carbocations, which divert reactants away from glycosylation . Aryl ethers, particularly phenyl derivatives, stabilize carbocations via resonance, improving glycoconjugate yields (up to 58%) and reducing competing pathways .

Q. How should researchers address variability in reported yields of dicholesteryl ether (2) across studies?

Dicholesteryl ether (2) forms via radical coupling during electrochemical oxidation. Yield variability (e.g., 17% for 6a vs. trace amounts for 6h) correlates with the steric bulk of the ether substituent. Using bulky groups (e.g., TBDMS) or lowering current density can suppress this side reaction .

Ethical and Methodological Best Practices

Q. What ethical considerations are paramount when reporting electrochemical data for i-Cholesterol derivatives?

Researchers must transparently disclose byproduct profiles, isomerization rates, and reaction conditions to ensure reproducibility . Ethical reporting also requires avoiding selective data presentation that overstates yields without contextualizing side reactions .

Q. How can conflicting results in carbocation stability studies be systematically addressed?

Comparative studies using isotopically labeled derivatives (e.g., deuterated ethers) and computational modeling (DFT calculations) can validate proposed mechanisms and resolve discrepancies between experimental observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。